molecular formula C8H13N3O2S B13960713 N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide

N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide

Cat. No.: B13960713
M. Wt: 215.28 g/mol
InChI Key: QKNGZEGHMMYDCA-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the pyrazine ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with sulfonamide precursors. One common method involves the reaction of 2-chloropyrazine with N,N-dimethyl-ethanesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group mimics the structure of natural substrates, leading to competitive inhibition. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-(pyridin-2-yl)ethanesulfonamide
  • N,N-dimethyl-1-(pyrimidin-2-yl)ethanesulfonamide
  • N,N-dimethyl-1-(pyrazol-2-yl)ethanesulfonamide

Uniqueness

N,N-dimethyl-1-(pyrazin-2-yl)ethanesulfonamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N,N-dimethyl-1-pyrazin-2-ylethanesulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-7(14(12,13)11(2)3)8-6-9-4-5-10-8/h4-7H,1-3H3

InChI Key

QKNGZEGHMMYDCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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